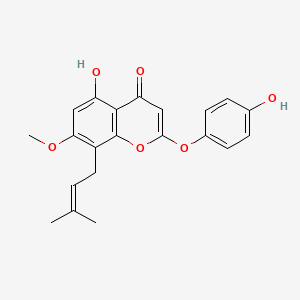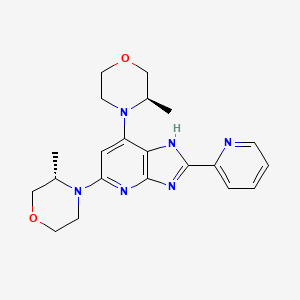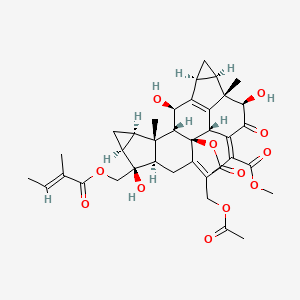
STING agonist-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-27 is a compound that activates the stimulator of interferon genes (STING) pathway, which is a crucial component of the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines that play a role in immune activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-27 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of amidobenzimidazole derivatives, which are known for their STING-activating properties . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
STING agonist-27 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
STING agonist-27 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It is used to enhance the immune response against tumors by activating the STING pathway, leading to increased production of type I interferons and other cytokines
Vaccine Adjuvants: It is used as an adjuvant to boost the efficacy of vaccines by enhancing the immune response to the antigen.
Infectious Disease Research: It is used to study the immune response to viral and bacterial infections, as the STING pathway plays a crucial role in detecting and responding to these pathogens.
Autoimmune Disease Research: It is used to investigate the role of the STING pathway in autoimmune diseases, where dysregulation of this pathway may contribute to disease pathogenesis.
Mechanism of Action
STING agonist-27 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane . Upon binding, STING undergoes a conformational change that leads to its oligomerization and recruitment of TANK-binding kinase 1 (TBK1) . This, in turn, activates the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to the production of type I interferons and pro-inflammatory cytokines . These cytokines play a crucial role in activating and recruiting immune cells to the site of infection or tumor, thereby enhancing the immune response .
Comparison with Similar Compounds
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural STING agonist that activates the STING pathway by binding to the same site as STING agonist-27.
Amidobenzimidazole Derivatives: Synthetic compounds that also activate the STING pathway and are structurally similar to this compound.
Dimeric Amidobenzimidazole (diABZI): A potent STING agonist that has been shown to enhance the immune response in preclinical studies.
Uniqueness of this compound
This compound is unique in its ability to potently activate the STING pathway with high specificity and efficacy . Its synthetic versatility allows for the generation of various derivatives with potentially improved pharmacological properties . Additionally, its ability to enhance the immune response makes it a valuable tool in cancer immunotherapy and other therapeutic applications .
Properties
Molecular Formula |
C40H50N14O6 |
|---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
3-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C40H50N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h18-23H,5-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58) |
InChI Key |
DDNWCRGYCCSHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)




![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)



